ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate
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Overview
Description
Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a complex organic compound that features a combination of ester, urea, and tetrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Urea Formation: The urea moiety is introduced by reacting an isocyanate with an amine.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can undergo various chemical reactions:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-(1H-tetrazol-5-yl)ureido)propanoate: Lacks the ethoxyphenyl group.
Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate: Lacks the ethoxy group on the phenyl ring.
Uniqueness
Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is unique due to the presence of the ethoxyphenyl group, which can enhance its binding affinity and specificity in biological systems.
Properties
IUPAC Name |
ethyl 3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c1-3-25-13-7-5-12(6-8-13)22-14(19-20-21-22)11-18-16(24)17-10-9-15(23)26-4-2/h5-8H,3-4,9-11H2,1-2H3,(H2,17,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEZLFOSLDPZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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